molecular formula C17H16O B14222745 2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde CAS No. 823228-11-1

2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde

Cat. No.: B14222745
CAS No.: 823228-11-1
M. Wt: 236.31 g/mol
InChI Key: OTFIUDISBQIVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a dec-3-ene-1,5-diyn-1-yl chain. This compound is notable for its unique structure, which includes both an alkene and two alkyne groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde typically involves the coupling of a benzaldehyde derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with a terminal alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The alkyne groups can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Strong bases such as sodium amide in liquid ammonia.

Major Products Formed

    Oxidation: 2-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid.

    Reduction: 2-(Dec-3-ene-1,5-diyn-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules in novel ways, making it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable, conjugated systems.

Mechanism of Action

The mechanism of action of 2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds with nucleophilic amino acid residues. The alkyne groups can also participate in click chemistry reactions, facilitating the formation of stable triazole linkages with azides.

Comparison with Similar Compounds

Similar Compounds

    2-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde.

    Methyl 2-(dec-3-ene-1,5-diyn-1-yl)benzoate: Similar structure but with an ester group instead of an aldehyde.

Uniqueness

2-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is unique due to the presence of both an aldehyde group and two alkyne groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

823228-11-1

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

2-dec-3-en-1,5-diynylbenzaldehyde

InChI

InChI=1S/C17H16O/c1-2-3-4-5-6-7-8-9-12-16-13-10-11-14-17(16)15-18/h7-8,10-11,13-15H,2-4H2,1H3

InChI Key

OTFIUDISBQIVQM-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=CC=CC=C1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.